molecular formula C13H18NO5P B13461982 Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate

Cat. No.: B13461982
M. Wt: 299.26 g/mol
InChI Key: KBTZEOGVWJBVBP-UHFFFAOYSA-N
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Description

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is also referred to as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds distinguishes it from other similar compounds .

Biological Activity

Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is a phosphonate compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H17O4PC_{12}H_{17}O_4P, indicating the presence of a phosphonate group which is crucial for its biological activity. Phosphonates are known for their ability to mimic phosphate groups in biological systems, thus influencing various enzymatic processes.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphonate with phenylformamide under specific conditions to yield the desired product. The general reaction can be represented as follows:

Diethyl phosphonate+PhenylformamideDiethyl 2 oxo 2 phenylformamido ethyl phosphonate\text{Diethyl phosphonate}+\text{Phenylformamide}\rightarrow \text{Diethyl 2 oxo 2 phenylformamido ethyl phosphonate}

Antiviral Properties

Phosphonates, including derivatives like this compound, have shown significant antiviral activities. They often act as inhibitors of viral enzymes such as reverse transcriptase, making them valuable in treating viral infections such as HIV and hepatitis B. For instance, compounds similar to this phosphonate have been reported to inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways .

Antibacterial and Antifungal Activity

Recent studies indicate that phosphonates exhibit antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth. For example, derivatives of phosphonates have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related phosphonate derivative effectively inhibited the activity of reverse transcriptase in vitro, leading to reduced viral load in treated cells. This highlights the potential application of this compound in antiviral therapies .
  • Antibacterial Activity : In another investigation, a series of phosphonates were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the phosphonate structure significantly enhanced antibacterial activity, suggesting that similar modifications could improve the efficacy of this compound .

Data Table: Summary of Biological Activities

Activity Type Efficacy Mechanism
AntiviralHighInhibition of reverse transcriptase
AntibacterialModerateDisruption of cell wall synthesis
AntifungalVariableInterference with metabolic pathways

Properties

Molecular Formula

C13H18NO5P

Molecular Weight

299.26 g/mol

IUPAC Name

N-(2-diethoxyphosphorylacetyl)benzamide

InChI

InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16)

InChI Key

KBTZEOGVWJBVBP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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